molecular formula C20H15N3O3S2 B2540906 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-61-0

4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2540906
CAS No.: 863594-61-0
M. Wt: 409.48
InChI Key: WFTXIUUIYQAIJL-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound that has garnered attention in various fields. It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C20H15N3O3S2 and it has a molecular weight of 409.48.

Scientific Research Applications

Antitumor and Antimicrobial Properties

The synthesis of novel derivatives containing the benzenesulfonamide moiety has been explored for their antitumor and antimicrobial activities. For instance, Alqasoumi et al. (2009) reported the antitumor activity of acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety, with some compounds exhibiting effectiveness surpassing the reference drug doxorubicin (Alqasoumi et al., 2009). Similarly, derivatives have shown significant antimicrobial properties, suggesting the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (El-Sayed et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The compound's structure is relevant to the development of enzyme inhibitors. Gul et al. (2016) synthesized benzenesulfonamides with carbonic anhydrase inhibitory effects, offering insights into the therapeutic potential of similar compounds in treating conditions associated with enzyme dysregulation (Gul et al., 2016).

Material Science and Photovoltaic Applications

In the field of material science, particularly in photovoltaic research, derivatives of benzenesulfonamide have been synthesized to explore their structural and photovoltaic properties. Jayapal et al. (2018) investigated dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands, revealing moderate power conversion efficiencies in dye-sensitized solar cells, indicating the potential of such compounds in enhancing solar cell performance (Jayapal et al., 2018).

Cancer Therapy and DNA Binding

Compounds bearing the benzenesulfonamide structure have been evaluated for their antitumor activities and DNA binding properties, indicating their potential as cancer therapeutics. For example, a study by Bera et al. (2021) on a cobalt(II) complex demonstrated significant in vitro antitumor activity against U937 cancer cells, suggesting the therapeutic potential of similar compounds in cancer treatment (Bera et al., 2021).

Future Directions

The nitrogen-bearing heterocycle pyridine, which is a part of this compound, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that “4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds may have significant potential in future medicinal chemistry research.

Properties

IUPAC Name

4-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-13(24)14-6-10-17(11-7-14)28(25,26)23-16-8-4-15(5-9-16)19-22-18-3-2-12-21-20(18)27-19/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTXIUUIYQAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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